(R,R)-Palonosetron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

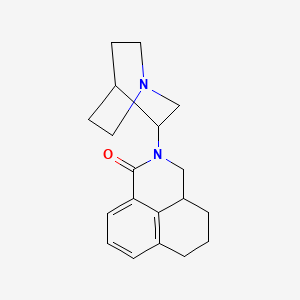

Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

(R,R)-Palonosetron exhibits unique pharmacological characteristics that distinguish it from first-generation 5-HT3 receptor antagonists. Key properties include:

- High Binding Affinity : Palonosetron has over a 30-fold higher binding affinity for the 5-HT3 receptor compared to older agents like ondansetron and dolasetron, contributing to its superior efficacy in controlling nausea and vomiting .

- Longer Half-Life : With a half-life of approximately 40 hours, palonosetron provides prolonged antiemetic effects, allowing for single-dose administration prior to chemotherapy .

- Synergistic Action : It interacts synergistically with neurokinin-1 (NK1) receptor signaling pathways, enhancing its effectiveness in the delayed phase of CINV .

Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting

Numerous studies have established the efficacy of this compound in preventing CINV:

- Phase III Trials : In randomized controlled trials, palonosetron demonstrated significantly higher complete response (CR) rates compared to first-generation agents. For example, a pooled analysis showed CR rates of 57% for palonosetron versus 45% for older agents in the delayed phase (24-120 hours post-chemotherapy) .

- Statistical Superiority : In various studies, palonosetron consistently outperformed ondansetron and granisetron in both acute (0-24 hours) and delayed phases of CINV. For instance, one study reported CR rates of 81% for palonosetron compared to 68.6% for ondansetron during the acute phase .

Applications in Postoperative Nausea and Vomiting

This compound is also effective in managing PONV:

- Comparative Studies : Research indicates that palonosetron is more effective than ondansetron in suppressing early postoperative nausea by up to 49% and late postoperative vomiting by 59% .

- Efficacy Over Time : Its prolonged action makes it particularly beneficial for patients undergoing surgeries with high emetic potential. In a study comparing palonosetron with ramosetron, palonosetron showed superior efficacy during the early phases of recovery .

Case Study 1: Efficacy in Oncology Patients

A multicenter trial involving 570 cancer patients evaluated the efficacy of a single intravenous dose of palonosetron against ondansetron. Results indicated that palonosetron provided statistically significant improvements in CR rates across all time intervals post-chemotherapy:

| Treatment | Acute Phase (0-24h) | Delayed Phase (24-120h) | Overall (0-120h) |

|---|---|---|---|

| Palonosetron | 81.0% | 74.1% | 69.3% |

| Ondansetron | 68.6% | 55.1% | 50.3% |

This study underscores palonosetron's role as a first-line agent for CINV management .

Case Study 2: Efficacy in Surgical Patients

In a study assessing PONV prevention, patients receiving palonosetron exhibited lower rates of nausea compared to those receiving traditional agents. The findings highlighted its effectiveness particularly when administered before the end of surgery:

| Treatment | Early PON Control | Late PON Control | Late POV Control |

|---|---|---|---|

| Palonosetron | -49% | -47% | -59% |

| Ondansetron | Baseline | Baseline | Baseline |

These results suggest that palonosetron is advantageous for surgical patients at risk for PONV .

Eigenschaften

CAS-Nummer |

135729-60-1 |

|---|---|

Molekularformel |

C9H15NO2 |

Molekulargewicht |

0 |

IUPAC-Name |

2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |

InChI |

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2 |

SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.